N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine
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Overview
Description
N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine is a complex organic compound characterized by its unique structure, which includes deuterium-labeled phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may include:
Preparation of Deuterium-Labeled Benzene: The starting material, benzene, is subjected to deuterium exchange reactions to introduce deuterium atoms at specific positions.
Formation of Phenylethenyl Intermediate: The deuterium-labeled benzene is then reacted with appropriate reagents to form the phenylethenyl intermediate.
Coupling Reaction: The phenylethenyl intermediate is coupled with a phenoxyethanamine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
- N,N-diethyl-2,4-dinitroaniline
Uniqueness
N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine is unique due to the presence of deuterium-labeled phenyl groups, which can provide insights into reaction mechanisms and isotope effects. This labeling also makes it a valuable tool in various spectroscopic studies.
Properties
Molecular Formula |
C26H29NO |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine |
InChI |
InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3/b26-21+/i5D,7D,8D,11D,12D |
InChI Key |
YOKPBLYAKJJMQO-MIXIIYSESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(CC)CC)[2H])[2H] |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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